molecular formula C19H14O4 B10821837 Methyl 3-(5-formyl-6-hydroxy-2-naphthalenyl)benzoate

Methyl 3-(5-formyl-6-hydroxy-2-naphthalenyl)benzoate

Cat. No.: B10821837
M. Wt: 306.3 g/mol
InChI Key: WXSWAZIIQXYJAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of US8614253, 29-1 involves several stepsThe reaction conditions typically involve the use of strong acids or bases as catalysts, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product .

Industrial production methods for US8614253, 29-1 are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

US8614253, 29-1 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in US8614253, 29-1 can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

US8614253, 29-1 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to inhibit the ERN1 pathway makes it a valuable tool in studying cellular stress responses and related diseases.

    Medicine: US8614253, 29-1 is being investigated for its potential therapeutic effects in diseases where the ERN1 pathway is implicated, such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

US8614253, 29-1 exerts its effects by inhibiting the endoplasmic reticulum to nucleus signaling 1 (ERN1) pathway. This pathway is involved in the cellular response to stress, particularly in the endoplasmic reticulum. By inhibiting ERN1, US8614253, 29-1 can modulate the expression of genes involved in stress responses, potentially leading to therapeutic effects in diseases where this pathway is dysregulated .

Comparison with Similar Compounds

US8614253, 29-1 is unique in its specific inhibition of the ERN1 pathway. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications, highlighting the uniqueness of US8614253, 29-1 in its targeted inhibition of the ERN1 pathway.

Properties

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

methyl 3-(5-formyl-6-hydroxynaphthalen-2-yl)benzoate

InChI

InChI=1S/C19H14O4/c1-23-19(22)15-4-2-3-12(10-15)13-5-7-16-14(9-13)6-8-18(21)17(16)11-20/h2-11,21H,1H3

InChI Key

WXSWAZIIQXYJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O

Origin of Product

United States

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